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molecular formula C9H8ClNS B3381101 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile CAS No. 21681-87-8

2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile

Cat. No. B3381101
M. Wt: 197.69 g/mol
InChI Key: JMUXEZCHNRYQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04325964

Procedure details

13 ml (15.9 g; 0.1 mol) of 4-chlorobenzylmercaptan and a solution of 4.2 g (0.105 mol) of NaOH in 50 ml of water are mixed whilst cold. Thereafter the mixture is heated to about 60° C. and then 7.5 ml (about 1.2 mols) of chloroacetonitrile are added dropwise at this temperature. At the end of this addition (the temperature is then about 80° C.) the mixture is heated under reflux (100° C.) for 30 to 45 minutes. After cooling, the oil which has formed is extracted with ether and the aqueous phase is discarded. The ether solution is washed with dilute NaOH and then with water until the wash waters have a neutral pH. The ether phase is dried over MgSO4 which is filtered off before the ether is evaporated. 19.7 g of the stated product are collected (yield about 100%, relative to the starting 4-chlorobenzylmercaptan); it is in the form of an oil.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][SH:7])=[CH:4][CH:3]=1.[OH-].[Na+].Cl[CH2:13][C:14]#[N:15]>O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][S:7][CH2:13][C:14]#[N:15])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
ClC1=CC=C(CS)C=C1
Name
Quantity
4.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of this addition (the temperature
TEMPERATURE
Type
TEMPERATURE
Details
about 80° C.) the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (100° C.) for 30 to 45 minutes
Duration
37.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the oil which has formed
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
WASH
Type
WASH
Details
The ether solution is washed with dilute NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried over MgSO4 which
FILTRATION
Type
FILTRATION
Details
is filtered off before the ether
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
19.7 g of the stated product are collected (yield about 100%

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(CSCC#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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